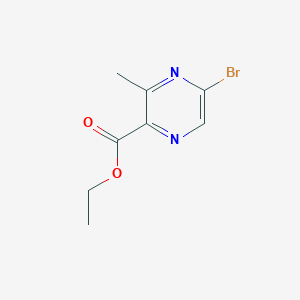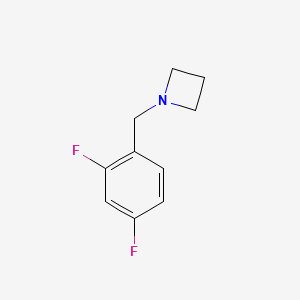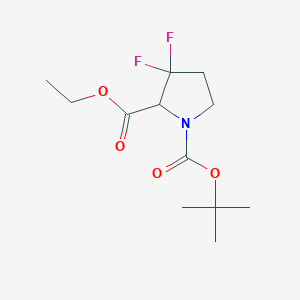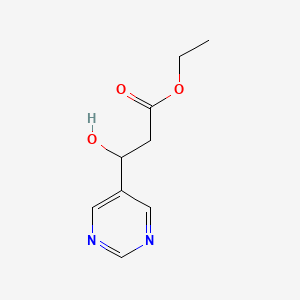
2-(chloromethyl)-1-methyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1-methyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a chloromethyl group at the second position and a methyl group at the first position of the pyrrole ring makes this compound unique. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-methyl-1H-pyrrole typically involves the chloromethylation of 1-methyl-1H-pyrrole. One common method is the reaction of 1-methyl-1H-pyrrole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the second position of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
化学反应分析
Types of Reactions
2-(Chloromethyl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions with the use of solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of 1-methyl-1H-pyrrole.
Oxidation Reactions: Products include 2-formyl-1-methyl-1H-pyrrole and 2-carboxy-1-methyl-1H-pyrrole.
Reduction Reactions: The major product is 2-methyl-1-methyl-1H-pyrrole.
科学研究应用
2-(Chloromethyl)-1-methyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-(chloromethyl)-1-methyl-1H-pyrrole involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate. The molecular targets and pathways involved depend on the specific reactions and applications.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-1H-pyrrole: Lacks the methyl group at the first position, making it less sterically hindered.
1-Methyl-2-(bromomethyl)-1H-pyrrole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
2-(Hydroxymethyl)-1-methyl-1H-pyrrole: Contains a hydroxymethyl group instead of a chloromethyl group, affecting its chemical properties.
Uniqueness
2-(Chloromethyl)-1-methyl-1H-pyrrole is unique due to the presence of both a chloromethyl and a methyl group on the pyrrole ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
属性
分子式 |
C6H8ClN |
|---|---|
分子量 |
129.59 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1-methylpyrrole |
InChI |
InChI=1S/C6H8ClN/c1-8-4-2-3-6(8)5-7/h2-4H,5H2,1H3 |
InChI 键 |
WXBIGFXTSPMPPA-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)







